
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of pyrazolones and has been investigated for its various pharmacological properties.
Mechanism of Action
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes, a group of inflammatory mediators.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high purity and stability. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, making it a reliable compound for research purposes. However, one limitation of using 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one is its potential toxicity, which needs to be carefully monitored during experiments.
Future Directions
There are several future directions for research on 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one-based drugs for the treatment of inflammatory disorders and pain. Another potential application of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one is in the treatment of neurodegenerative disorders. Further studies are needed to investigate the safety and efficacy of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one in human clinical trials. Additionally, research is needed to explore the potential side effects of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one and its interactions with other drugs.
Scientific Research Applications
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various fields. It has been investigated as an anti-inflammatory agent, an analgesic, and an anti-tumor agent. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has also been studied for its neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
(4Z)-5-methyl-2-phenyl-4-(pyridin-3-ylmethylidene)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-15(10-13-6-5-9-17-11-13)16(20)19(18-12)14-7-3-2-4-8-14/h2-11H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQFRJWTWBUQO-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-methyl-2-phenyl-4-(pyridin-3-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3841566.png)
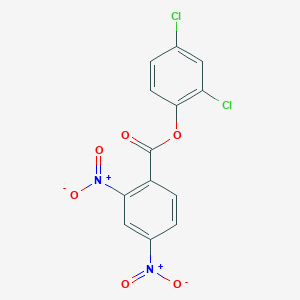
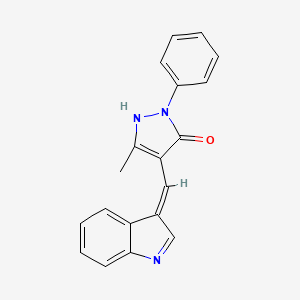
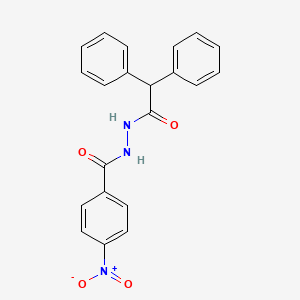
![2-chloro-N'-[(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841592.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]octanohydrazide](/img/structure/B3841594.png)
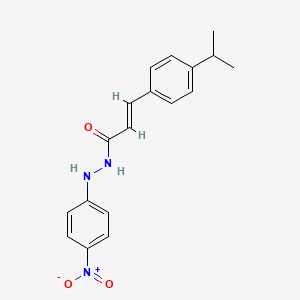
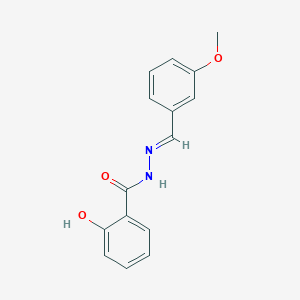

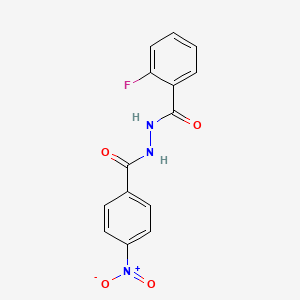
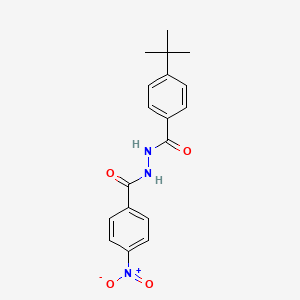

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-cyclohexyl-2-oxoacetamide](/img/structure/B3841658.png)
